1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

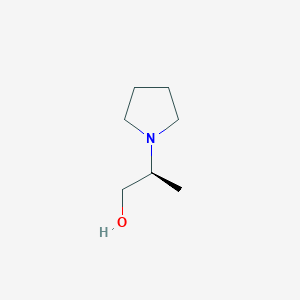

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 . It is also known by its IUPAC name, 1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-11-5-10-7-4-6 (9 (12)13)2-3-8 (7)11/h5-6H,2-4H2,1H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is 180.21 . It is a solid at room temperature .科学研究应用

Cancer Treatment

Indole derivatives, which include the core structure of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid, are increasingly being studied for their potential in treating cancer cells. These compounds have shown various biologically vital properties, including the ability to target and inhibit the growth of cancerous cells .

Microbial Infections

The antimicrobial properties of indole derivatives make them candidates for treating infections caused by bacteria and other microbes. Research is ongoing to understand the full scope of their effectiveness against different types of microbial pathogens .

Neurological Disorders

Some derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid have been identified as potential treatments for neurological disorders. Their interaction with various receptors in the brain suggests they could be beneficial in managing conditions like Parkinson’s disease .

Antiviral Applications

Compounds structurally related to 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid have been found to possess antiviral activities. They are being explored for use in treating diseases such as herpes and viral hepatitis B .

β-Secretase-1 (BACE-1) Inhibition

The inhibition of BACE-1 is a promising approach in the treatment of Alzheimer’s disease. Derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid have been identified as inhibitors of this enzyme, which plays a role in the formation of amyloid plaques in the brain .

Cytochrome Cyp8b1 Modulation

Cytochrome Cyp8b1 is involved in cholesterol metabolism, and its modulation is of interest in the treatment of metabolic disorders. Research into derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid includes their potential to act as modulators of this enzyme .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-5-methylbenzaldehyde using sodium borohydride in methanol", "Step 2: Cyclization of 2-amino-5-methylbenzaldehyde with ethyl acetoacetate and ammonium acetate in acetic acid to form 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid ethyl ester", "Step 3: Hydrolysis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid ethyl ester using hydrochloric acid and sodium hydroxide to form 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid", "Step 4: Diazotization of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid using sodium nitrite and sulfuric acid to form the diazonium salt", "Step 5: Coupling of the diazonium salt with methylamine in the presence of sodium acetate to form the target compound, 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid", "Step 6: Purification of the target compound using sodium bicarbonate and magnesium sulfate, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate", "Step 7: Recrystallization of the purified compound from a mixture of ethyl acetate and water to obtain the final product" ] } | |

CAS 编号 |

748099-51-6 |

产品名称 |

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid |

分子式 |

C9H12N2O2 |

分子量 |

180.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。